D-βHB Bioavailability: Enantiopure Formulation Delivers >2-Fold Higher Peak Blood D-βHB than Racemic Ketone Salts
In a randomized controlled crossover study (n=15), healthy adults consuming a ketone ester drink (>99% D-βHB, the ester pro-drug of (R)-3-hydroxybutyrate) achieved a D-βHB Cmax of 2.8 mM, whereas an equivalent gram dose of racemic ketone salts (sodium plus potassium βHB, ~50% D-isoform) produced a D-βHB Cmax of only 1.0 mM (P < 0.001) [1]. The ketone salt drink was confirmed to contain 50% of the L-βHB isoform, which remained elevated in blood for over 8 h post-dose (1.9 ± 0.2 mM at 4 h; 0.7 ± 0.2 mM at 8 h) and was not converted to breath acetone, unlike D-βHB [1]. The D-βHB area under the curve (AUC) for ketone salts was ~30–60% lower than that for the enantiopure ester [1]. This demonstrates that enantiomeric composition, not merely total βHB mass, is the critical determinant of circulating bioavailable ketone concentration.
| Evidence Dimension | Peak plasma D-β-hydroxybutyrate concentration (Cmax) |
|---|---|
| Target Compound Data | 2.8 mM D-βHB (enantiopure (R)-3-hydroxybutyrate delivered as ketone ester, >99% D-isoform) |
| Comparator Or Baseline | 1.0 mM D-βHB (racemic ketone salts, sodium plus potassium βHB, ~50% D-isoform) |
| Quantified Difference | 2.8-fold higher Cmax; P < 0.001 |
| Conditions | Randomized crossover; 15 healthy human volunteers; 12 g βHB equivalent oral dose; blood sampled over 4 h |
Why This Matters
Procurement of enantiopure potassium (R)-3-hydroxybutanoate ensures that every gram of compound delivers the biologically active D-enantiomer, avoiding the ~50% 'inactive mass' penalty inherent to racemic ketone salts and enabling lower total gram dosing to achieve target ketotic blood levels.
- [1] Stubbs, B.J., Cox, P.J., Evans, R.D., Santer, P., Miller, J.J., Faull, O.K., Magor-Elliott, S., Hama, S., Stirling, G.T., Clarke, K. (2017). On the Metabolism of Exogenous Ketones in Humans. Frontiers in Physiology, 8, 848. View Source
